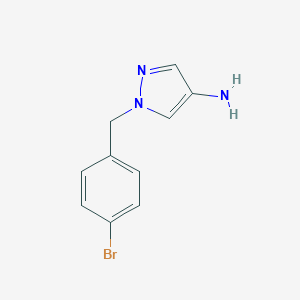

1-(4-bromobenzyl)-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-bromobenzyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromobenzyl group, which is a benzyl group with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-bromobenzyl bromide has been used to prepare aminomethyl-substituted biaryl compounds via sequential N-alkylation of various amines .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrazole ring attached to a bromobenzyl group. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached .

Aplicaciones Científicas De Investigación

Pyrazoline Derivatives and Heterocyclic Chemistry

Synthetic Strategies and Biological Activities : Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties, showcasing the versatility of pyrazoline as a scaffold for developing therapeutic agents (Ray et al., 2022). The synthesis and bioevaluation of novel pyrazole derivatives by different methods underline the heterocyclic compound's importance in pharmaceutical activities, suggesting that "1-(4-bromobenzyl)-1H-pyrazol-4-amine" could also have significant pharmacological potentials (Sheetal et al., 2018).

Therapeutic Applications : Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, indicating the significance of pyrazoline derivatives in treating diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022). This highlights the potential medical research applications of pyrazole derivatives, including "this compound".

Heterocyclic Compounds in Drug Discovery : The pyrazolo[1,5-a]pyrimidine scaffold, another closely related structure, is highlighted for its broad range of medicinal properties, such as anticancer and anti-inflammatory activities, underscoring the critical role of pyrazole derivatives in drug discovery (Cherukupalli et al., 2017).

Chemical Synthesis and Catalysis : The review on recent recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids indicates that pyrazole derivatives could be utilized in catalytic systems, potentially including "this compound" for synthesizing complex molecules (Kantam et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as s-(4-bromobenzyl)cysteine, have been found to target glutathione s-transferase p .

Mode of Action

Based on the structural similarity to other bromobenzyl compounds, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the bromobenzyl group, leading to various changes in the molecule.

Biochemical Pathways

Bromobenzyl compounds are known to participate in free radical reactions . These reactions can lead to various downstream effects, including the formation of new compounds.

Result of Action

Bromobenzyl compounds are known to participate in free radical reactions , which can lead to various molecular and cellular changes.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that benzylic halides, such as this compound, typically react via an SN2 pathway . This suggests that 1-(4-bromobenzyl)-1H-pyrazol-4-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXEOSXACNBRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)

![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)

![5-(2,6-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359117.png)

![5-(4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359118.png)

![5-(4-tert-butylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359121.png)

![[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate](/img/structure/B359122.png)

![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate](/img/structure/B359123.png)

![5-[5-(3-chlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359126.png)

![[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B359128.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![11-methyl-5-(4-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359132.png)